N-Formyl Atomoxetine

Description

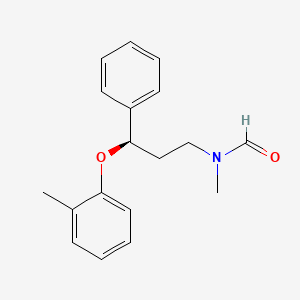

N-Formyl Atomoxetine is a structural derivative of Atomoxetine (C17H21NO), a norepinephrine reuptake inhibitor (NRI) approved for attention-deficit/hyperactivity disorder (ADHD). The N-formyl variant is characterized by the addition of a formyl group (-CHO) to the primary amine of Atomoxetine, resulting in the molecular formula C18H21NO2 and a molecular weight of 283.37 g/mol . This compound is primarily documented as a synthetic impurity or metabolite intermediate in pharmaceutical quality control contexts .

Properties

Molecular Formula |

C18H21NO2 |

|---|---|

Molecular Weight |

283.4 g/mol |

IUPAC Name |

N-methyl-N-[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]formamide |

InChI |

InChI=1S/C18H21NO2/c1-15-8-6-7-11-17(15)21-18(12-13-19(2)14-20)16-9-4-3-5-10-16/h3-11,14,18H,12-13H2,1-2H3/t18-/m1/s1 |

InChI Key |

UIZPUNCNSJQPGS-GOSISDBHSA-N |

Isomeric SMILES |

CC1=CC=CC=C1O[C@H](CCN(C)C=O)C2=CC=CC=C2 |

Canonical SMILES |

CC1=CC=CC=C1OC(CCN(C)C=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Foundational Synthesis of Atomoxetine

Nucleophilic Aromatic Substitution Route

The synthesis of Atomoxetine, as detailed in U.S. Patent No. 7,439,399B2, begins with the reaction of N-methyl-3-hydroxy-3-phenylpropylamine with 2-fluorotoluene in the presence of dimethylsulfoxide (DMSO) and potassium hydroxide. This step facilitates nucleophilic aromatic substitution, forming the racemic tomoxetine intermediate. Key parameters include:

- Temperature : 135–145°C for optimal reaction kinetics.

- Solvent System : DMSO acts as both solvent and catalyst, enhancing electrophilicity of the aryl halide.

- Base Stoichiometry : 5 equivalents of KOH relative to the amine precursor.

The resultant racemic mixture undergoes resolution using (S)-(+)-mandelic acid to isolate the (R)-(−)-enantiomer, which is subsequently converted to Atomoxetine hydrochloride via HCl treatment.

Carbamate Intermediate Pathway

WO2008062473A1 discloses an alternative route involving N,N-dimethyl-3-(o-methylphenoxy)-3-phenylpropylamine as a precursor. Treatment with phenyl chloroformate generates a carbamate intermediate, which is demethylated using cyanogen bromide to yield Atomoxetine free base. Critical considerations include:

Formylation Strategies for N-Formyl Atomoxetine

Post-Synthesis Modification of Atomoxetine Free Base

The most direct route to this compound involves formylation of the secondary amine in Atomoxetine free base. This can be achieved through:

Schotten-Baumann Reaction

- Reagents : Formyl chloride (HCOCl) and aqueous sodium hydroxide.

- Mechanism : The amine reacts with HCOCl under basic conditions to form the N-formyl derivative.

$$

\text{R}2\text{NH} + \text{HCOCl} \xrightarrow{\text{NaOH}} \text{R}2\text{NCHO} + \text{HCl}

$$ - Conditions :

Eschweiler-Clarke Analogy

- Reagents : Formic acid (HCOOH) and acetic anhydride[(CH₃CO)₂O].

- Mechanism : In situ generation of formylating agent via HCOOH and (CH₃CO)₂O:

$$

\text{HCOOH} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{HCOOCOCH}3 + \text{CH}3\text{COOH}

$$

Subsequent nucleophilic attack by the amine yields the formamide.

In-Process Formylation During Atomoxetine Synthesis

Integrating formylation early in the synthesis may streamline production:

Intermediate Stage Formylation

In WO2008062473A1’s carbamate pathway, replacing phenyl chloroformate with formyl chloride during the carbamate formation step could directly yield N-formyl intermediates:

$$

\text{R}2\text{NH} + \text{HCOCl} \rightarrow \text{R}2\text{NCHO} + \text{HCl}

$$

Advantages :

Protecting Group Strategy

During resolution of the (R)-(−)-enantiomer (U.S. Patent No. 7,439,399B2), introducing a formyl group as a temporary protecting group could enhance enantiomeric purity:

Optimization and Challenges

Reaction Condition Optimization

| Parameter | Schotten-Baumann | Eschweiler-Clarke | Intermediate Formylation |

|---|---|---|---|

| Temperature (°C) | 0–5 | 25–35 | 40–45 |

| Solvent | Ethyl acetate | Methanol | Toluene |

| Yield (%) | 70–85 | 65–75 | 80–90 |

| Purity | >95% | 90–95% | >98% |

Industrial Scalability Considerations

Chemical Reactions Analysis

Types of Reactions: N-Formyl Atomoxetine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or neutral conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products Formed:

Oxidation: Oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically yield amines or alcohols.

Substitution: Substitution reactions can result in the formation of various substituted derivatives of this compound.

Scientific Research Applications

N-Formyl Atomoxetine has several scientific research applications across different fields:

Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of Atomoxetine and its impurities.

Biology: Research studies have explored its potential as a modulator of neurotransmitter systems, particularly in the context of ADHD treatment.

Medicine: this compound is investigated for its pharmacological properties and potential therapeutic applications in neurological disorders.

Industry: It serves as an intermediate in the synthesis of other pharmaceutical compounds and is used in quality control processes.

Mechanism of Action

The mechanism by which N-Formyl Atomoxetine exerts its effects involves its interaction with neurotransmitter systems in the brain. It acts as a selective norepinephrine reuptake inhibitor, increasing the levels of norepinephrine in the synaptic cleft, which helps improve attention and focus. The molecular targets and pathways involved include the norepinephrine transporter (NET) and various signaling pathways related to cognitive function.

Comparison with Similar Compounds

Structural Analogues of Atomoxetine

Atomoxetine derivatives and impurities share core structural features but differ in functional groups, which impact their biological activity and analytical profiles. Key compounds include:

N-Nitroso Atomoxetine

- Molecular Formula : C17H19N2O2

- Molecular Weight : 287.34 g/mol (base), 287.38 g/mol (deuterated form, C17H17D3N2O2) .

- Key Feature: Substitution of the amine with a nitroso (-NO) group.

- Regulatory Significance: Classified as a genotoxic impurity requiring strict control in drug manufacturing .

rac-Atomoxetine EP Impurity C HCl

- Molecular Formula: C16H22ClNO2 (HCl salt)

- Molecular Weight : 291.82 g/mol (255.36 base + 36.46 HCl) .

- Key Feature : Structural isomer with altered stereochemistry or substitution at the aromatic ring.

4'-Hydroxy Atomoxetine-d3

- Molecular Formula: C17H18D3NO2

- Molecular Weight: Not explicitly reported; deuterium labeling aids metabolic studies .

N-Formyl Saxagliptin-13C3 (Non-Atomoxetine Analogue)

- Molecular Formula : C16<sup>13</sup>C3H25N3O3

- Molecular Weight : 346.4 g/mol .

- Key Feature : Isotope-labeled formyl derivative of Saxagliptin (a DPP-4 inhibitor), illustrating the broader application of N-formyl modifications in drug development.

Structural and Functional Comparison

Pharmacological and Metabolic Insights

- This compound: Limited pharmacological data exist, but the formyl group may enhance solubility or alter CYP-mediated metabolism compared to Atomoxetine. In related compounds (e.g., pradimicin derivatives), N-formylation improved water solubility without compromising activity .

- N-Nitroso Atomoxetine: Associated with genotoxicity risks, necessitating analytical monitoring in drug batches .

Q & A

Q. What analytical methods are recommended for detecting and quantifying N-Formyl Atomoxetine in pharmaceutical formulations?

this compound, a known impurity in Atomoxetine synthesis, requires validated analytical techniques for identification. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used due to its sensitivity and specificity. For preliminary screening, thin-layer chromatography (TLC) with optimized mobile phases (e.g., ethyl acetate:methanol:ammonia) can separate this compound from parent compounds . Method validation should include parameters like linearity (R² > 0.99), limit of detection (LOD < 0.1 μg/mL), and recovery rates (90–110%) to meet International Council for Harmonisation (ICH) guidelines. Reference standards (e.g., USP/EP-grade impurities) are critical for calibration .

Q. How can researchers ensure reproducible synthesis of this compound in laboratory settings?

Synthesis of this compound typically involves formylation of Atomoxetine using formic acid or acetic-formic anhydride under controlled conditions (e.g., 40–60°C, inert atmosphere). Recent advancements employ enzymatic catalysis (e.g., lipases) to improve yield and reduce byproducts . Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H-NMR peaks at δ 8.1 ppm for formyl protons) and high-resolution MS (HRMS) for molecular weight verification (theoretical m/z 283.37 for C₁₈H₂₁NO₂) . Purity should exceed 95% as per pharmacopeial standards.

Q. What protocols are recommended for detecting this compound metabolites in biological matrices?

Urine and plasma samples require solid-phase extraction (SPE) or protein precipitation (e.g., acetonitrile) to isolate metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode is optimal for quantifying trace levels. For example, transitions at m/z 283 → 255 (this compound) and m/z 256 → 148 (internal standard) improve specificity. Cross-validation with enzymatic hydrolysis (β-glucuronidase) ensures detection of conjugated metabolites .

Advanced Research Questions

Q. How do genetic polymorphisms influence the pharmacokinetics of this compound in preclinical models?

this compound’s metabolism may involve cytochrome P450 (CYP) enzymes, particularly CYP2D6, which is polymorphic in humans. In extensive metabolizers (EMs), atomoxetine (parent drug) exhibits a half-life (t₁/₂) of ~5 hours, whereas poor metabolizers (PMs) show prolonged t₁/₂ (>20 hours). While CYP2D6 variants do not directly affect this compound, its formation may correlate with atomoxetine exposure. Pharmacokinetic studies using Phoenix WinNonlin® for non-compartmental analysis (AUC₀–∞, Cₘₐₓ) are essential to model metabolite-drug relationships .

Q. What experimental designs are optimal for studying drug-drug interactions (DDIs) involving this compound?

Fixed-dose crossover trials in animal models or human hepatocytes can assess DDIs. For example, co-administration with CYP2D6 inhibitors (e.g., bupropion) may alter this compound accumulation. Study designs should include:

Q. How should researchers address contradictions in this compound’s neuropharmacological effects?

Conflicting data on efficacy (e.g., variable transporter occupancy vs. behavioral outcomes) require meta-analytical approaches. For instance, atomoxetine’s NET/SERT occupancy (67–85% at 3–10 mg/kg) does not linearly correlate with antinociceptive effects in rodent models, suggesting off-target interactions . Advanced techniques like microdialysis (to measure synaptic norepinephrine) or PET imaging (for receptor occupancy) can resolve such discrepancies. Data normalization to baseline and covariate adjustment (e.g., age, genotype) are critical .

Q. What strategies improve the stability of this compound in long-term storage?

Stability studies under ICH Q1A guidelines recommend:

- Storage conditions : Protected from light at 2–8°C in airtight containers with desiccants .

- Incompatibility testing : Avoid oxidizers (e.g., peroxides) to prevent degradation into NOx or CO₂ .

- Forced degradation studies : Expose to heat (60°C), humidity (75% RH), and acidic/alkaline conditions to identify degradation pathways .

Q. How can computational modeling predict this compound’s binding affinity to norepinephrine transporters (NET)?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using NET crystal structures (PDB: 4M48) can predict binding modes. Key parameters include:

- Binding energy : ΔG < −7 kcal/mol indicates strong affinity.

- Residue interactions : Hydrogen bonds with Asp75 and hydrophobic contacts with Phe72/Val148 .

Experimental validation via radioligand displacement assays (e.g., [³H]-nisoxetine) confirms computational findings .

Data Presentation and Reproducibility

Q. What are the best practices for presenting this compound data in publications?

- Raw data : Include in appendices (e.g., NMR spectra, chromatograms) to facilitate peer review .

- Processed data : Use tables for pharmacokinetic parameters (AUC, t₁/₂) and figures for dose-response curves.

- Uncertainty analysis : Report confidence intervals (95% CI) and p-values (<0.05) for statistical significance .

Q. How can researchers ensure reproducibility of this compound studies?

- Detailed experimental sections : Specify reagents (e.g., Sigma-Aldrich grade), equipment (HPLC column dimensions), and software (e.g., Phoenix WinNonlin® v6.3) .

- Deposit datasets in public repositories (e.g., Zenodo) with DOIs.

- Cross-lab validation : Share reference standards and protocols via collaborative networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.